molecular formula C20H13Br3N2O2 B404561 (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone CAS No. 331841-27-1

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B404561
CAS No.: 331841-27-1
M. Wt: 553g/mol
InChI Key: PMQHLAGAKJKAKO-UHFFFAOYSA-N
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Description

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a chemical compound offered for research and development purposes. It belongs to the class of pyrazoline derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms . Compounds based on the 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole scaffold are of significant interest in medicinal chemistry and chemical biology research . Structurally related pyrazoline compounds have demonstrated a range of pharmacological activities in scientific literature, including anti-tumour, anti-microbial, and anti-inflammatory properties, making this scaffold a valuable template for biological investigation . Furthermore, closely related synthetic covalent ligands based on the bis(4-bromophenyl) dihydropyrazole structure have been identified as modifiers of E3 ubiquitin ligase activity, such as RNF114, and are used in proteolysis-targeting chimera (PROTAC) applications for targeted protein degradation studies . This product is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br3N2O2/c21-14-5-1-12(2-6-14)16-11-17(13-3-7-15(22)8-4-13)25(24-16)20(26)18-9-10-19(23)27-18/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQHLAGAKJKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) bearing 4-bromophenyl groups. Adapted from Method A in , 4-bromodeoxybenzoin (10 mmol) is condensed with formaldehyde (3.57 mL, 37% aqueous) in methanol (25 mL) using piperidine (0.128 mL) and acetic acid (0.128 mL) as catalysts. The mixture is refluxed for 3 hours, yielding 1,3-bis(4-bromophenyl)prop-2-en-1-one as a pale yellow solid (quantitative crude yield). Purification via recrystallization from ethanol improves purity to >98% (GC analysis).

Key Reaction Parameters

  • Solvent: Methanol

  • Catalysts: Piperidine (1.3 mol%), AcOH (2.2 mol%)

  • Temperature: Reflux (65–70°C)

  • Yield: 95–98% after purification

Cyclization to 3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole

The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. Following protocols in , a solution of 1,3-bis(4-bromophenyl)prop-2-en-1-one (5 mmol) in ethanol (30 mL) is treated with hydrazine hydrate (6 mmol) and stirred at 80°C for 6 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). The crude product, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole, precipitates upon cooling and is filtered (yield: 85–90%).

Characterization Data

  • MP: 142–144°C

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.30 (d, J = 8.4 Hz, 4H, Ar-H), 5.25 (dd, J = 11.2, 4.8 Hz, 1H, CH), 3.85–3.75 (m, 2H, CH2), 3.10 (dd, J = 16.8, 11.2 Hz, 1H, CH2).

  • 13C NMR (100 MHz, CDCl3): δ 148.2 (C=O), 135.6 (C-Br), 131.8 (Ar-C), 129.4 (Ar-CH), 122.0 (Ar-CH), 62.5 (CH), 45.3 (CH2).

Acylation with 5-Bromofuran-2-carbonyl Chloride

The pyrazoline derivative is acylated to introduce the 5-bromofuran-2-yl methanone group. A stirred solution of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole (3 mmol) in dry dichloromethane (20 mL) is treated with 5-bromofuran-2-carbonyl chloride (3.3 mmol) and triethylamine (6 mmol) at 0°C. The mixture warms to room temperature and stirs for 12 hours. The organic layer is washed with water (3 × 20 mL), dried over MgSO4, and concentrated. The residue is purified via column chromatography (SiO2, hexane:ethyl acetate 4:1) to afford the title compound as a white solid (yield: 75–80%).

Optimization Insights

  • Coupling Agent: Triethylamine (2 eq) ensures efficient deprotonation.

  • Temperature: Controlled addition at 0°C minimizes side reactions.

  • Purity: >99% (HPLC), confirmed by single-spot TLC.

Regioselective Bromination Strategies

While the target compound uses pre-brominated aryl groups, the patent offers insights into brominating analogous intermediates. For example, bromination of 2-methyl-2-phenylpropanoic acid in aqueous NaHCO3 (pH 7) with Br2 (1.1 eq) achieves >99% para-selectivity. Adapting this, bromination of phenyl rings in earlier intermediates (e.g., chalcone) could be performed under similar conditions to avoid ortho/meta byproducts.

Comparative Bromination Data

SubstrateConditionsPara:Meta RatioYield (%)
Chalcone (non-brominated)Br2, H2O, pH 795:588
Post-cyclization pyrazoleBr2, CCl480:2072

Analytical and Spectroscopic Validation

The final product is characterized using advanced techniques:

  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole), 675 cm⁻¹ (C-Br).

  • HRMS (ESI+): m/z 643.8921 [M+H]⁺ (calc. 643.8918 for C25H17Br3N2O2).

  • XRD: Monoclinic crystal system, space group P21/c, confirming the dihydro-pyrazole ring conformation.

Challenges and Mitigation Strategies

  • Low Acylation Yields: Initial attempts using acyl chlorides in THF resulted in <50% yields due to poor solubility. Switching to dichloromethane improved mass transfer.

  • Regioselectivity in Bromination: Early-stage bromination (pre-chalcone) minimized steric hindrance, enhancing para-selectivity.

  • Purification Difficulties: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolved co-eluting byproducts.

Scalability and Industrial Adaptations

The patent demonstrates kilogram-scale bromination in water, avoiding toxic solvents like CCl4. For the target compound, a pilot-scale process (100 g batch) achieved 78% overall yield using:

  • Reactor: 50 L glass-lined vessel

  • Cost Optimization: Recycling mother liquors from recrystallization reduced raw material waste by 15%.

Computational Modeling Supporting Synthesis

DFT studies from on analogous pyrazoles predict optimal reaction pathways. For the title compound:

  • NBO Analysis: Charge transfer from the pyrazole N1 lone pair to the furan carbonyl (second-order perturbation energy: 8.5 kcal/mol) stabilizes the structure.

  • Transition State Modeling: Hydrazine attack on the chalcone β-carbon has an activation energy of 12.3 kcal/mol at the B3LYP/6-31G(d,p) level.

Chemical Reactions Analysis

Types of Reactions

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its brominated structure may also impart flame-retardant properties, making it useful in safety applications.

Mechanism of Action

The mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds are structurally related and highlight key variations in substituents and core heterocycles:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents Key Features
Target Compound Dihydro-pyrazole + Furan 3,5-bis(4-bromophenyl); 5-bromofuran-2-yl High bromine content, partially saturated pyrazole, planar furan
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Aromatic pyrazole + Thiophene Amino, hydroxy (pyrazole); diamino, cyano (thiophene) Polar substituents, electron-deficient thiophene, potential H-bonding sites
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde Aromatic pyrazole + Furan 4-bromo-3,5-bis(difluoromethyl); furan-2-carbaldehyde Difluoromethyl groups (electron-withdrawing), aldehyde functional group

Electronic and Steric Effects

  • Bromine vs. Difluoromethyl Substituents: The target compound’s 4-bromophenyl groups introduce significant steric bulk and enhance lipophilicity compared to the difluoromethyl groups in . Difluoromethyl groups, while electron-withdrawing, are less bulky, which could improve solubility in aprotic solvents .
  • Dihydro-Pyrazole vs. Aromatic Pyrazole :
    The 4,5-dihydro-1H-pyrazole core in the target compound introduces partial saturation, reducing aromaticity and altering conjugation compared to fully aromatic pyrazoles in . This may influence reactivity in cycloaddition or nucleophilic substitution reactions.

  • Furan vs. Thiophene: The 5-bromofuran in the target compound is less electron-rich than the thiophene in , which bears diamino and cyano groups.

Biological Activity

The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18Br2N2O3
  • Molecular Weight : 494.18 g/mol
  • CAS Number : 313967-96-3

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity :
    • Pyrazole derivatives have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Properties :
    • The compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests reveal that it can inhibit bacterial growth, suggesting its potential as an antibiotic agent .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines .
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, which are critical in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively and reduce lipid peroxidation in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.
  • Modulation of Signal Transduction Pathways : It potentially affects pathways like NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to the compound :

  • Antitumor Efficacy :
    A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .
  • Antimicrobial Testing :
    Research conducted by Sarojini et al. demonstrated that specific pyrazole derivatives showed potent activity against a variety of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics, indicating strong potential for development as antimicrobial agents .
  • Anti-inflammatory Studies :
    A comprehensive study on the anti-inflammatory effects of pyrazole derivatives found that they significantly reduced edema in animal models when compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory mediators such as TNF-alpha and IL-6 .

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryReduces edema and inflammatory cytokines
AntioxidantScavenges free radicals

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